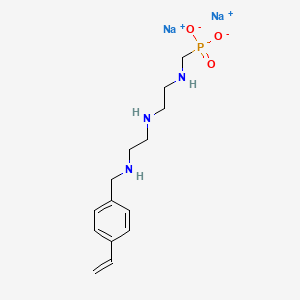

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate

Description

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is a multifunctional organophosphorus compound characterized by a phosphonate core substituted with a branched polyamine chain and a 4-vinylbenzyl group. The disodium salt enhances its solubility in aqueous environments, making it suitable for applications in chelation, polymer chemistry, or biomedical research.

Key structural features include:

- Phosphonate group: Provides stability and resistance to hydrolysis compared to phosphate esters.

- Polyamine chain: Enhances metal-binding capacity, particularly for transition metals like Cu²⁺ or Fe³⁺.

- 4-Vinylphenyl group: Introduces hydrophobicity and enables crosslinking or copolymerization.

Properties

CAS No. |

85153-30-6 |

|---|---|

Molecular Formula |

C14H22N3Na2O3P |

Molecular Weight |

357.30 g/mol |

IUPAC Name |

disodium;N'-[(4-ethenylphenyl)methyl]-N-[2-(phosphonatomethylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C14H24N3O3P.2Na/c1-2-13-3-5-14(6-4-13)11-16-9-7-15-8-10-17-12-21(18,19)20;;/h2-6,15-17H,1,7-12H2,(H2,18,19,20);;/q;2*+1/p-2 |

InChI Key |

VROJJOCKUXXEOK-UHFFFAOYSA-L |

Canonical SMILES |

C=CC1=CC=C(C=C1)CNCCNCCNCP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Vinylphenyl Intermediate: The synthesis begins with the preparation of the 4-vinylphenyl intermediate. This can be achieved through the reaction of 4-vinylbenzyl chloride with a suitable amine, such as ethylenediamine, under basic conditions.

Introduction of the Phosphonate Group: The next step involves the introduction of the phosphonate group. This can be done by reacting the intermediate with a phosphonate ester, such as diethyl phosphite, in the presence of a base like sodium hydride.

Formation of the Final Compound: The final step involves the deprotection and neutralization of the intermediate to yield the disodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the formulation of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, further enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Disodium Methylphosphonate (C₃H₇Na₂O₃P)

- Molecular Formula : CH₃Na₂O₃P

- Key Features : Simple methyl substituent, lacks amine or aromatic groups.

- Comparison :

- Solubility : Higher aqueous solubility due to minimal steric hindrance .

- Applications : Used as a corrosion inhibitor or in water treatment, whereas the target compound’s amine groups expand its utility in metal chelation or drug delivery.

- Reactivity : Less versatile due to the absence of functionalizable groups like amines or vinyl.

(b) O-Ethyl O-2-Diethylaminoethyl Methylphosphonite (C₉H₂₂NO₂P)

- Molecular Formula: C₉H₂₂NO₂P

- Key Features: Phosphonite ester with diethylaminoethyl and ethyl groups.

- Comparison: Stability: Phosphonites are less stable than phosphonates, limiting their use in aqueous systems . Functionality: The diethylamino group offers basicity but lacks the target compound’s multidentate coordination capacity.

(c) CL316243 (Disodium Benzodioxole Dicarboxylate)

- Molecular Formula : C₁₉H₁₄Cl₂N₂Na₂O₈

- Key Features : Beta-3 adrenergic receptor agonist with carboxylate and benzodioxole groups.

- Comparison :

(d) Diphenyl (1-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonate

- Molecular Formula: C₂₃H₂₃NO₅P

- Key Features : Aromatic and carbamate-substituted phosphonate.

- Comparison: Hydrophobicity: Diphenyl groups increase lipophilicity, contrasting with the target’s hydrophilic amine chain . Applications: Potential use in enzyme inhibition or polymer additives vs. the target’s chelation or polymerization roles.

Comparative Data Table

Research Findings and Key Differences

Chelation Capacity : The target compound’s polyamine chain enables multidentate metal binding, outperforming simpler phosphonates like disodium methylphosphonate in complexation efficiency .

Polymerization Potential: The vinyl group allows copolymerization with styrene or acrylates, a feature absent in non-vinyl analogs .

Stability : Phosphonate esters (e.g., target compound) exhibit higher hydrolytic stability than phosphonites, which are prone to oxidation .

Biological Activity : Unlike CL316243, the target compound lacks carboxylate moieties critical for receptor binding, suggesting divergent applications .

Biological Activity

Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate), also known by its CAS number 85153-30-6, is a phosphonate compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple amine groups and a phosphonate moiety. Its chemical formula can be represented as:

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, studies have shown that this compound exhibits significant cytotoxic effects on human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis |

| SUIT-2 (Pancreatic) | 12.0 | Cell cycle arrest in G1 phase |

| HT-29 (Colorectal) | 8.0 | Increased reactive oxygen species (ROS) |

These findings suggest that the compound may induce apoptosis and cell cycle arrest, leading to reduced viability in cancer cells.

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, confirmed by Hoechst staining.

- Cell Cycle Arrest : The compound was found to cause G1 phase arrest in various cell lines, inhibiting their proliferation.

- ROS Generation : Increased levels of reactive oxygen species were noted, suggesting oxidative stress as a contributing factor to its cytotoxicity.

Case Studies

A notable case study involved the administration of this compound in xenograft models of breast cancer. The results indicated a marked reduction in tumor size compared to control groups, demonstrating its potential as an anti-cancer agent.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life in vivo. Toxicological assessments suggest low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Safety Data Sheet Overview

A summary of the safety profile includes:

| Property | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.